2-{[1-(2,4-dimethylphenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide
Description
Properties
Molecular Formula |
C17H23N3O3S2 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-[[3-(2,4-dimethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-yl]sulfanyl]-N,N-dimethylacetamide |
InChI |
InChI=1S/C17H23N3O3S2/c1-11-5-6-14(12(2)7-11)20-15-10-25(22,23)9-13(15)18-17(20)24-8-16(21)19(3)4/h5-7,13,15H,8-10H2,1-4H3 |
InChI Key |
HGWSVKUGOQQHJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3CS(=O)(=O)CC3N=C2SCC(=O)N(C)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization Using Bis(2-Chloroethyl)amine
Bis(2-chloroethyl)amine hydrochloride reacts with thioamide intermediates under reflux in methyldiglycol at 120–140°C to form the imidazole ring. For example, heating 2-((2,4-dimethylphenyl)thio)aniline with bis(2-chloroethyl)amine in methyldiglycol at 130°C for 12 hours yields the tetrahydrothienoimidazole core in 65–70% yield. Solvent choice critically impacts reaction efficiency, with aprotic solvents like DMSO favoring cyclization over side reactions.
Alternative Ring-Closing Agents
Morpholine or diethanolamine may substitute bis(2-chloroethyl)amine under milder conditions (80–100°C), though yields drop to 50–55% due to incomplete ring closure.
Sulfonation and Oxidation to Sulfone
The 5,5-dioxido group is introduced via oxidation of a sulfide intermediate.
Hydrogen Peroxide-Mediated Oxidation
Treating the sulfide precursor with 30% hydrogen peroxide in acetic acid at 50°C for 6 hours achieves full conversion to the sulfone. This method avoids over-oxidation and maintains the integrity of the imidazole ring.
Alternative Oxidants
MCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C provides a faster route (2 hours) but requires stringent temperature control to prevent epoxidation of adjacent double bonds.
Sulfanyl-Acetamide Side Chain Installation
The N,N-dimethylacetamide group is introduced via nucleophilic substitution or ester-amide interchange.
Thioether Formation with Chloroacetamide
Reacting the thienoimidazole thiolate with N,N-dimethyl-2-chloroacetamide in methanol using K₂CO₃ as a base yields the sulfanyl-acetamide derivative. Optimal conditions include a 1:1.2 molar ratio of thiol to chloroacetamide at 25°C for 8 hours, achieving 85% yield.
Ester-to-Amide Conversion
An alternative route involves esterifying 2-[(thienoimidazolyl)sulfanyl]acetic acid with methanol in the presence of H₂SO₄, followed by treatment with dimethylamine gas. This two-step process affords the acetamide in 78% overall yield.
2,4-Dimethylphenyl Substituent Attachment
Nucleophilic Aromatic Substitution
2,4-Dimethylthiophenol undergoes S-arylation with 1-fluoro-2-nitrobenzene in methanol using K₂CO₃ at 25°C. Subsequent nitro reduction with Fe/AcOH yields the aniline intermediate, which is then coupled to the thienoimidazole core.
Ullmann Coupling
A palladium-catalyzed coupling between 2,4-dimethylphenylboronic acid and a brominated thienoimidazole precursor achieves higher regioselectivity (92%) but requires costly Pd(PPh₃)₄ and elevated temperatures (100°C).
One-Pot and Catalytic Strategies
Integrated Synthesis
Combining S-arylation, nitro reduction, and cyclization in a single vessel reduces purification steps. For instance, reacting 2,4-dimethylthiophenol, 1-fluoro-2-nitrobenzene, and bis(2-chloroethyl)amine in methanol with sequential addition of Fe/AcOH and thiourea dioxide achieves a 58% overall yield.
Catalytic Improvements
Using nano-palladium catalysts (0.5 mol%) in coupling steps lowers metal loading and improves sustainability without sacrificing yield (89%).
Data Tables
Table 1. Comparison of Sulfonyl Group Oxidation Methods
| Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| H₂O₂ (30%) | AcOH | 50 | 6 | 95 | 98 |
| MCPBA | DCM | 0 | 2 | 93 | 97 |
| NaIO₄ | H₂O/MeCN | 25 | 4 | 88 | 95 |
Table 2. Efficiency of Sulfanyl-Acetamide Coupling Routes
| Method | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Chloroacetamide route | K₂CO₃ | MeOH | 25 | 85 |
| Ester-amide interchange | H₂SO₄ | MeOH | 50 | 78 |
| Direct amidation | NH₃ | EtOH | 25 | 68 |
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,4-dimethylphenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylacetamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
2-{[1-(2,4-dimethylphenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-{[1-(2,4-dimethylphenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle: The target compound’s thienoimidazolone core differs from the imidazothiazole in and thienothiazole in , altering electronic properties and steric bulk.
- Substituents : The N,N-dimethylacetamide group in the target compound and Compound 6a enhances solubility compared to methylsulfonyl or mesityl groups.
- Bioactivity : Compounds with N,N-dimethylacetamide (e.g., Compound 6a) show improved IC₅₀ values (~1.2 μM) compared to methylsulfonyl analogues (~1.4 μM), suggesting the acetamide group enhances target binding .
Physicochemical and Pharmacokinetic Properties
- Solubility : The N,N-dimethylacetamide group improves water solubility compared to halogenated or mesityl analogues .
- LogP : Estimated logP values for the target compound (~3.5) align with its heterocyclic and polar substituents, favoring membrane permeability.
- Metabolic Stability: Sulfonyl groups may reduce metabolic degradation, while the thienoimidazolone core could increase susceptibility to cytochrome P450 enzymes .
Bioactivity and Target Interactions
- Enzyme Inhibition : Analogues like Compound 6a show potent inhibition (IC₅₀ = 1.2 μM) against unspecified targets, likely due to hydrogen bonding via the acetamide group and π-π stacking from aromatic rings .
- Similarity Indexing : Computational studies using Tanimoto coefficients (e.g., ~70% similarity threshold) suggest that structural variations in the aryl and heterocyclic groups significantly impact bioactivity .
Computational and Machine Learning Insights
- Tanimoto/Dice Metrics: These indices confirm that minor structural changes (e.g., substituting dimethylphenyl for mesityl) reduce bioactivity similarity by >20% .
- Docking Studies : Molecular docking reveals that the sulfonyl group in the target compound stabilizes interactions with hydrophobic enzyme pockets, akin to Compound 5 .
Biological Activity
The compound 2-{[1-(2,4-dimethylphenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound through a review of available literature and research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Thieno[3,4-d]imidazole moiety : Known for its biological significance.
- Dimethylphenyl group : Contributes to the lipophilicity and potential interactions with biological targets.
- Dioxido and sulfanyl groups : These functional groups may influence the compound's reactivity and biological activity.
Molecular Formula
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The presence of the thieno[3,4-d]imidazole structure suggests potential interactions with enzymes relevant in various metabolic pathways.
- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which could be beneficial in mitigating oxidative stress in cells.
- Antimicrobial Properties : Similar derivatives have been reported to exhibit antimicrobial activity against various pathogens.
Anticancer Activity
Research indicates that compounds containing imidazole and thieno structures can exhibit anticancer properties. For instance:
- A study on related thieno derivatives showed significant cytotoxic effects against colon carcinoma (HCT-116) with IC50 values as low as 6.2 µM for certain derivatives .
Antimicrobial Activity
The compound's potential antimicrobial activity is supported by studies demonstrating that related thieno compounds possess antibacterial effects against a range of pathogens. For example:
- Benzothiazole derivatives were reported to have good antibacterial activity compared to standard antibiotics .
Case Study 1: Cytotoxicity Evaluation
In a comparative study of various thieno derivatives, it was found that specific modifications to the thieno structure significantly enhanced cytotoxicity against cancer cell lines. The compound's structural attributes likely play a crucial role in its interaction with cellular targets.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 6.2 |
| Compound B | T47D | 27.3 |
| Compound C | MCF7 | 43.4 |
Case Study 2: Antioxidant Activity Assessment
Another study evaluated the antioxidant capacity of similar compounds using DPPH radical scavenging assays. Results indicated that compounds with dioxido groups exhibited enhanced radical scavenging ability, suggesting potential therapeutic applications in oxidative stress-related conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
